molecular formula C9H12F3N3O4 B2530501 3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid CAS No. 2416237-34-6

3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid

Cat. No. B2530501
CAS RN: 2416237-34-6
M. Wt: 283.207
InChI Key: MSTMCTGXDOPWCO-UHFFFAOYSA-N
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Description

The compound "3-Piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. These compounds often contain a piperidine ring, which is a six-membered ring containing five methylene groups and one amine group, and an oxadiazole moiety, which is a five-membered heterocyclic compound containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The trifluoroacetic acid component suggests the presence of a strongly acidic trifluoromethyl group.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting with the reaction of a sulfonyl chloride with an ester to yield a carboxylate, which is then converted into a carbohydrazide and subsequently into an oxadiazole derivative . For instance, the synthesis of N-substituted derivatives of oxadiazole compounds involves the reaction of an oxadiazole compound with various N-aralkyl/aryl substituted bromoacetamides in the presence of a weak base and a polar aprotic solvent . Similarly, the synthesis of oxadiazole derivatives for potential Alzheimer’s disease treatment involves the conversion of chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into an oxadiazole thiol, followed by a reaction with electrophiles under basic conditions .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry . For example, the structure of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was determined by single-crystal X-ray diffraction analysis, revealing a planar molecule with unusual bond lengths and angles, as well as strong π-π stacking and hydrogen bonding interactions in the crystal lattice .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. For instance, they can be synthesized through reactions involving hydroxyimino groups and a mixture of nitric and trifluoroacetic acids . Additionally, they can be used to create antiproliferative agents that act as tubulin inhibitors, as demonstrated by the synthesis of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides . Furthermore, oxadiazole derivatives containing piperidine or pyrrolidine rings have been synthesized and found to exhibit strong antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the crystal density of a synthesized oxadiazolo[3,4-d]pyridazine derivative was found to be high due to the molecular packing in the crystal . The biological activities of these compounds, such as their antiproliferative and antimicrobial effects, are often evaluated through various assays, including enzyme inhibition and cell viability assays . The compounds' potential as drug candidates can also be assessed through their hemolytic activity, which evaluates their safety profile .

Scientific Research Applications

Synthesis and Biological Evaluation

1. Antibacterial Activity

A study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The synthesis involved multiple steps, starting from benzenesulfonyl chloride reacting with ethyl isonipecotate, leading to various intermediates before achieving the final compounds. These compounds were then evaluated for their antibacterial effectiveness, showcasing their potential in medicinal chemistry and drug development H. Khalid et al., 2016.

2. Anticancer Agents

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their promise as anticancer agents. The synthetic route began with ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, progressing through various intermediates to produce compounds with potent anticancer activity. Notably, some derivatives showed low IC50 values, indicating strong anticancer potential against specific cell lines compared to doxorubicin, a standard reference drug. This study highlights the therapeutic potential of these compounds, though in vivo studies are recommended for further validation A. Rehman et al., 2018.

3. Antimicrobial and Antifungal Activities

Another significant contribution to this field is the synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings. These compounds were synthesized and found to exhibit strong antimicrobial activity. A structure–activity relationship (SAR) study was performed to better understand the antimicrobial effects of these compounds. Such studies are crucial for designing more effective antimicrobial agents by identifying key structural features that contribute to biological activity K. Krolenko et al., 2016.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-piperidin-3-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYIJPMZAXNSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC(=O)N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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